

1,2-Dioleoyl-sn-glycero-3-succinate critical micelle concentration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dioleoyl-sn-glycero-3-succinate

Cat. No.: B12101454

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties and Self-Assembly of **1,2-Dioleoyl-sn-glycero-3-succinate**

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Dioleoyl-sn-glycero-3-succinate** (DOGS), with a focus on its self-assembly properties, particularly the concept of the critical micelle concentration (CMC). While a definitive CMC value for DOGS is not extensively reported in peer-reviewed literature, this document details the methodologies for its empirical determination and discusses the molecular characteristics that influence its aggregation behavior.

Executive Summary

1,2-Dioleoyl-sn-glycero-3-succinate is an anionic, pH-responsive phospholipid derivative increasingly utilized in nanomedicine for drug and gene delivery systems.^[1] Its structure, featuring two unsaturated oleoyl chains and a succinate headgroup, imparts unique properties that make it a valuable component in liposomal formulations.^[1] This guide summarizes the known physicochemical properties of DOGS, provides detailed experimental protocols for determining its CMC, and offers insights into its role in advanced delivery systems.

Physicochemical Properties of 1,2-Dioleoyl-sn-glycero-3-succinate

The unique amphiphilic nature of DOGS, with a bulky hydrophobic tail region and a charged, pH-sensitive headgroup, governs its behavior in aqueous solutions. These properties are crucial for its application in forming lipid bilayers and other nanostructures. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 1,2-Dioleoyl-sn-glycero-3-succinate

Property	Value	Source
Molecular Formula	C ₄₃ H ₇₆ O ₈	[2]
Molecular Weight	721.06 g/mol	[1]
IUPAC Name	4-[(2R)-2,3-bis[[Z]-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid	[1]
Appearance	White Solid / Light yellow liquid	[1][3]
Purity	>98%	[1]
Functional Group	Acid	[4]
Charge	Anionic (net negative charge)	[1]
Key Feature	pH-responsive due to the succinate headgroup	[1][4]
Solubility	Soluble in chloroform, methanol, and ethanol	[3]
Storage	Store at -20°C	[1]

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form spontaneously.[5] For lipids like DOGS, which have a diacyl structure, the formation of classical spherical micelles is less common than the formation of bilayers (liposomes). The molecular geometry (large

hydrophobic volume relative to the headgroup area) favors lamellar structures. Consequently, a classical CMC value is not always applicable or readily determined. However, understanding the concentration at which self-assembly occurs is critical for formulation science.

While a specific CMC value for DOGS is not found in the reviewed literature, the following sections detail the standard experimental protocols used to determine the CMC for amphiphilic molecules.

Experimental Protocols for CMC Determination

Several methods can be employed to empirically determine the CMC of a surfactant or lipid. The underlying principle involves plotting a physical property of the solution against the logarithm of the lipid concentration and identifying the inflection point, which corresponds to the CMC.[5][6]

Surface Tension Measurement

This is a classic method for determining the CMC. Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[5]

Protocol:

- Prepare a series of aqueous solutions of DOGS with varying concentrations.
- Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method).
- Plot the surface tension (γ) as a function of the logarithm of the DOGS concentration ($\log C$).
- The CMC is the concentration at the point of inflection where the surface tension curve plateaus.[5]

Fluorescence Probe Spectroscopy

This sensitive method uses a fluorescent probe (e.g., pyrene, 1,6-diphenyl-1,3,5-hexatriene (DPH)) that exhibits different fluorescent properties in polar (aqueous) versus non-polar

(micelle core) environments.[\[7\]](#)[\[8\]](#)

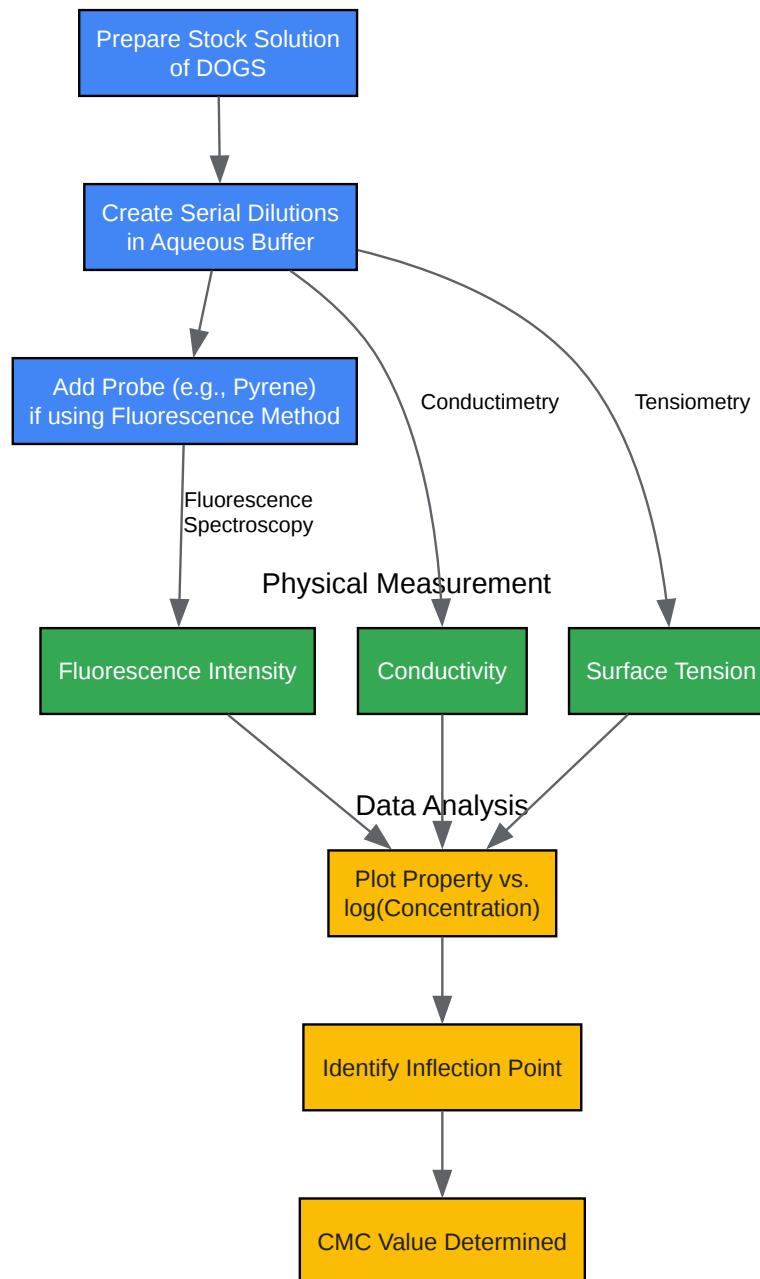
Protocol (using Pyrene):

- Prepare a series of DOGS solutions at various concentrations in an appropriate buffer.
- Add a small aliquot of a concentrated pyrene stock solution to each sample to achieve a final pyrene concentration in the micromolar range.
- Incubate the solutions to allow for equilibration.
- Measure the fluorescence emission spectra of each sample using a spectrofluorometer.
- Calculate the ratio of the intensity of the first and third vibronic peaks (I_1/I_3) of the pyrene emission spectrum.
- Plot the I_1/I_3 ratio against the logarithm of the DOGS concentration. A sharp decrease in the ratio indicates the partitioning of pyrene into the hydrophobic micellar core.
- The CMC is determined from the inflection point of this curve.[\[5\]](#)

Conductivity Measurement

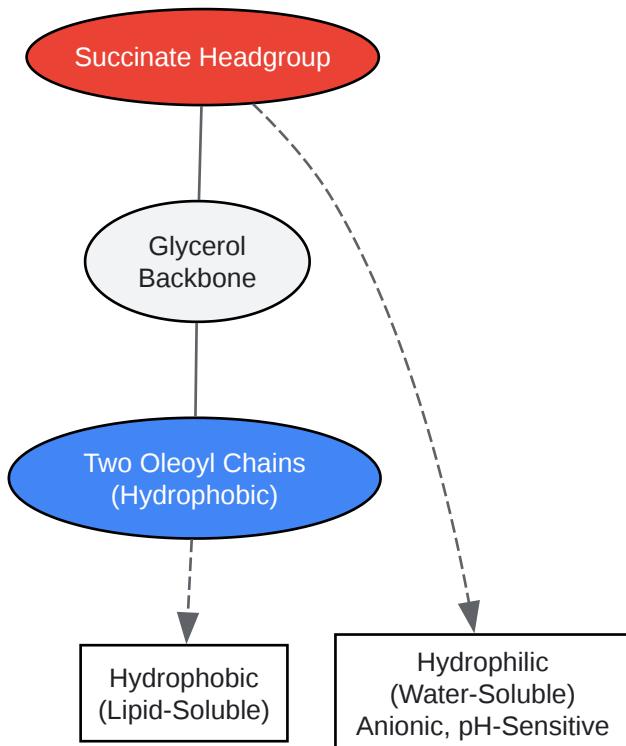
This method is suitable for ionic surfactants like DOGS. The conductivity of the solution changes as surfactant monomers aggregate into micelles.[\[5\]](#)

Protocol:


- Prepare a range of DOGS solutions of different concentrations.
- Measure the specific conductance of each solution using a conductivity meter.
- Plot the specific conductance against the DOGS concentration.
- The plot will show two linear regions with different slopes. The point where these lines intersect is the CMC. The change in slope occurs because the mobility of the charged species changes upon micelle formation.[\[5\]](#)

Visualized Workflows and Structures

Diagrams created using Graphviz provide a clear visual representation of experimental and logical flows.


General Workflow for CMC Determination

Sample Preparation

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).

Amphiphilic Structure of DOGS

[Click to download full resolution via product page](#)

Caption: Diagram illustrating the distinct hydrophilic and hydrophobic regions of the DOGS molecule.

Applications in Drug Development

DOGS is a crucial component in modern lipid-based drug delivery systems. Its anionic nature is used to stabilize liposomes and modulate membrane surface charge.^[1] It is frequently combined with cationic lipids to improve the encapsulation efficiency of nucleic acids (like siRNA) and other charged molecules.^{[1][9]} The pH-responsive character of the succinate

headgroup can be exploited to design "smart" nanoparticles that release their payload in the acidic environments characteristic of endosomes or tumor tissues.[\[1\]](#) This property contributes to bilayer flexibility and fusogenicity, which are advantageous for triggered release mechanisms.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 1,2-Dioleoyl-sn-glycero-3-succinate | C43H76O8 | CID 3036017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Dioleoyl-sn-Glycero-3-Succinate - CD BioSustainable [sustainable-bio.com]
- 4. 1,2-dioleoyl-sn-glycero-3-succinate - CD Bioparticles [cd-bioparticles.net]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18:1 DGS 1,2-Dioleoyl-sn-glycerol-3-succinate |CAS 127640-49-7|DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [1,2-Dioleoyl-sn-glycero-3-succinate critical micelle concentration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12101454#1-2-dioleoyl-sn-glycero-3-succinate-critical-micelle-concentration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com